molecular formula C7H8N4 B13682737 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine

3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B13682737
M. Wt: 148.17 g/mol
InChI Key: QABBQDSRBPIXEZ-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine typically involves the construction of the imidazole ring followed by the fusion with a pyridine ring. One common method involves the reaction of 2,3-diaminopyridine with various carbonyl compounds under acidic conditions to form the imidazole ring . The reaction mixture is then subjected to cyclization to yield the desired imidazopyridine derivative.

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-throughput synthesis techniques and catalysts to optimize yield and purity. The use of microwave-assisted synthesis and flow chemistry has also been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in the development of sedative and hypnotic drugs.

    Imidazo[1,5-a]pyridine: Explored for its potential as an anti-inflammatory agent.

Uniqueness

3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate GABA A receptors and inhibit specific enzymes makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

3-methylimidazo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C7H8N4/c1-11-4-9-5-2-3-6(8)10-7(5)11/h2-4H,1H3,(H2,8,10)

InChI Key

QABBQDSRBPIXEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(C=C2)N

Origin of Product

United States

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